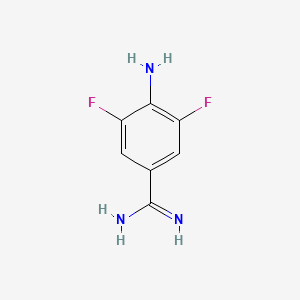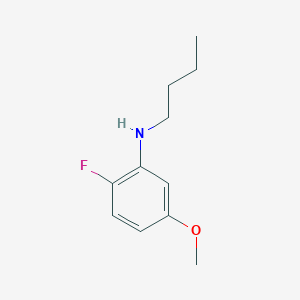
N-Butyl-2-fluoro-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-fluoro-5-methoxyaniline is an organic compound with the molecular formula C11H16FNO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the aromatic carbons are replaced by a butyl group and a fluoro group, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-fluoro-5-methoxyaniline typically involves the reaction of 2-fluoro-5-methoxyaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Butyl-2-fluoro-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding N-butyl-5-methoxyaniline.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: N-butyl-5-methoxyaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Butyl-2-fluoro-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. The butyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .
Comparison with Similar Compounds
2-Fluoro-5-methoxyaniline: Lacks the butyl group, resulting in different reactivity and applications.
N-Butyl-2-fluoroaniline:
N-Butyl-5-methoxyaniline: Lacks the fluoro group, leading to different reactivity and biological activity.
Uniqueness: N-Butyl-2-fluoro-5-methoxyaniline is unique due to the presence of both the fluoro and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
N-butyl-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C11H16FNO/c1-3-4-7-13-11-8-9(14-2)5-6-10(11)12/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
VLCZSDBJKGFIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)-1-azaspiro[3.5]nonane](/img/structure/B13282811.png)
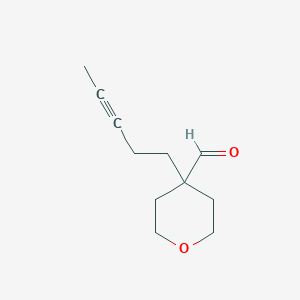
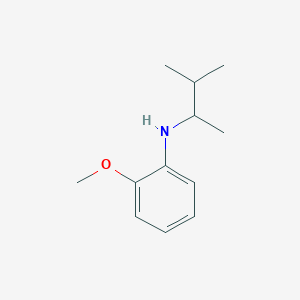
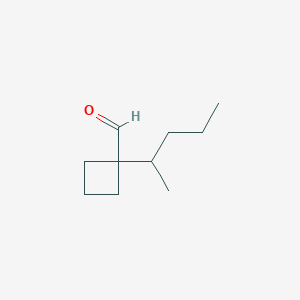
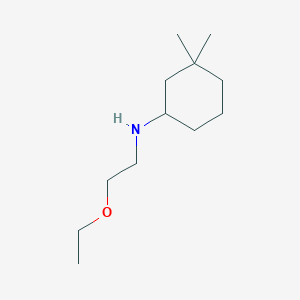
![7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13282836.png)
![4-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine](/img/structure/B13282844.png)

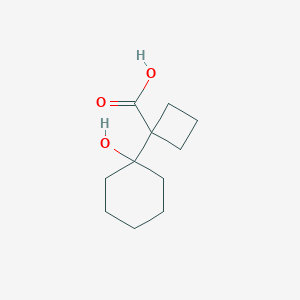
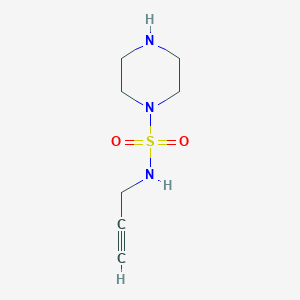
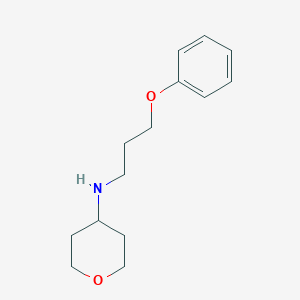
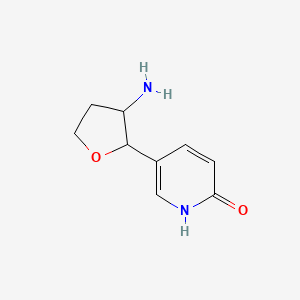
![Tert-butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13282876.png)
